8-Quinolinamine, 3,4-dimethyl- is a chemical compound with the molecular formula and a CAS Registry Number of 3393-72-4. It features a quinoline structure, which is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. This compound is known for its dimethyl substitutions at the 3 and 4 positions of the quinoline ring, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and material science .
These reactions make it a versatile building block in organic synthesis .
Research indicates that 8-Quinolinamine, 3,4-dimethyl- exhibits notable biological activities:
The synthesis of 8-Quinolinamine, 3,4-dimethyl- can be achieved through several methods:
8-Quinolinamine, 3,4-dimethyl- finds applications in various fields:
Studies on the interactions of 8-Quinolinamine, 3,4-dimethyl- with biological macromolecules have shown:
Several compounds share structural similarities with 8-Quinolinamine, 3,4-dimethyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 8-Aminoquinoline | Lacks methyl groups at positions 3 and 4 | |
| 3,4-Dimethyl-8-nitroquinoline | Contains a nitro group instead of an amine | |
| 5-Methyl-8-aminoquinoline | Methyl substitution at position 5 |
These compounds highlight the uniqueness of 8-Quinolinamine, 3,4-dimethyl-, particularly its specific substitution pattern that influences its biological activity and chemical reactivity .
The nitration-reduction approach remains pivotal for introducing amino groups at the 8-position of 3,4-dimethylquinoline. Roberts and Turner's early work established that nitrating 2,4-dimethylquinoline (structural analog to 3,4-dimethyl derivatives) with HNO₃/H₂SO₄ at 0-5°C produces an 8-nitro/6-nitro isomer mixture. Modern protocols employ copper nitrate under photocatalytic conditions, achieving C5-selective nitration in 82% yield (Table 1).
Table 1: Comparative Nitration Methods for 3,4-Dimethylquinoline Derivatives
| Nitration System | Temperature | Selectivity (C5:C7) | Yield | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O/Visible Light | 25°C | >20:1 | 85% | |
| Fe(NO₃)₃·9H₂O | 100°C | 3:1 | 78% | |
| KNO₃/Conc. H₂SO₄ | 100°C | 3:1 | 67% |
Subsequent reduction of nitro intermediates employs diverse protocols:
Nucleophilic aromatic substitution of 8-chloro-3,4-dimethylquinoline provides a single-step route to the target amine. While specific data for 3,4-dimethyl derivatives remains scarce, analogous systems demonstrate:
Critical factors influencing reactivity:
The 3,4-dimethyl substituents exert pronounced directing effects on quinoline functionalization:
Nitration Patterns
Mechanistic Insights
Table 2: Regioselectivity in 3,4-Dimethylquinoline Derivatives
| Reaction Type | Preferred Position | Selectivity Factor | Conditions |
|---|---|---|---|
| Electrophilic Nitration | C8 | 4:1 vs C6 | H₂SO₄/HNO₃, 0°C |
| Radical C–H Nitration | C5 | >20:1 vs C7 | Cu(NO₃)₂, Light |
| Bisnitration | C5/C7 | 1:1 | CuCl₂, 80°C |
The development of 8-quinolinamine derivatives as structural analogues of primaquine and tafenoquine has emerged as a critical approach in modern antimalarial drug discovery [6] [28]. Research has demonstrated that modifications to the quinoline ring system, particularly through the introduction of methyl substituents at specific positions, can significantly enhance antimalarial potency while potentially reducing toxicity profiles [6] [28].
Studies on 8-quinolinamine derivatives have revealed that compounds bearing alkoxy, aryloxy, and methyl substituents exhibit superior antimalarial activity compared to primaquine against both drug-sensitive and drug-resistant strains of Plasmodium falciparum [23] [28]. The incorporation of 2-tert-butyl groups in combination with various substituents has produced derivatives with impressive blood schizontocidal activities [8] [33]. Specifically, 2-tert-butylprimaquine analogues have demonstrated potent in vivo blood schizontocidal antimalarial activities against both drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis strains [8].
Novel 5-aryl-8-aminoquinoline derivatives have shown metabolic stability in human and mouse microsomal preparations with half-lives exceeding 60 minutes, demonstrating equal or superior potency compared to primaquine and tafenoquine against Plasmodium falciparum cell growth [28]. These compounds exhibit enhanced activity against chloroquine-resistant clones compared to chloroquine-sensitive strains, with analogues containing electron-donating groups displaying better activity than those with electron-withdrawing substituents [28].
| Compound Class | Activity Range | Target Strain | Special Properties |
|---|---|---|---|
| 2-tert-Butylprimaquine analogues | Potent blood schizontocidal | P. berghei, P. yoelii nigeriensis | No methemoglobin toxicity |
| 5-Aryl-8-aminoquinolines | Therapeutic Index 5-8 | P. falciparum | Metabolically stable, t½ > 60 min |
| Amino acid conjugates | Curative at 5-50 mg/kg | P. berghei, P. yoelii nigeriensis | Enhanced blood schizontocidal activity |
| Metal complexes | 100-1000 μg/mL | P. falciparum K1 | Fair antimalarial activity |
The tissue schizontocidal activity of 8-quinolinamine derivatives operates through complex biochemical mechanisms that distinguish these compounds from other antimalarial agents [24] [26]. Research has established that 8-aminoquinolines require metabolic transformation to exert their tissue schizontocidal effects, with the active metabolites being responsible for efficacy against liver stages of malaria parasites [24] [26].
The mechanism of action involves a two-step biochemical relay process where 8-quinolinamine compounds are first converted into hydroxylated metabolites through the cytochrome P450 reductase and cytochrome P450 2D6 metabolic complex [26]. These hydroxylated metabolites subsequently undergo spontaneous oxidation to quinoneimines with concomitant generation of hydrogen peroxide [26]. The cytochrome P450 reductase then orchestrates electron transfers via flavin adenine dinucleotide and flavin mononucleotide cofactors, reducing quinoneimines back to hydroxyl forms and perpetuating a catalytic cycle that results in hydrogen peroxide accumulation at sites of metabolic transformation [26].
Studies have demonstrated that the antimalarial activity against liver stages depends on host cytochrome P450 2D6 status, while hydroxylated metabolites display direct, cytochrome P450 2D6-independent activity [26]. The tissue schizontocidal activity specifically targets hypnozoites, the dormant liver forms of Plasmodium vivax and Plasmodium ovale that are responsible for relapsing infections [9] [25].
The activation-clearance model for hypnozoite dynamics reveals that each hypnozoite undergoes a dormancy phase during which it can die but not activate [25]. Following the dormancy period, hypnozoites become susceptible to activation at constant rates, with tissue schizontocidal agents effectively targeting both dormant and non-latent hypnozoites in the liver [25]. The efficacy of radical cure depends on the probability of hypnozoite killing, with studies indicating that reasonably efficacious radical cure achieves hypnozoite elimination rates of approximately 95% [25].
The integration of 8-quinolinamine derivatives with artemisinin-based combination therapies represents a significant advancement in malaria treatment strategies [15] [18] [19]. Research has demonstrated marked differences among artemisinin combination therapies and single low-dose 8-aminoquinoline drugs in their ability and speed to block transmission [15].
Clinical trials have revealed that artemether-lumefantrine exhibits significantly greater potency at reducing mosquito infection rates within 48 hours compared to dihydroartemisinin-piperaquine, artesunate-amodiaquine, and pyronaridine-artesunate [15]. The addition of single low-dose primaquine accelerates gametocyte clearance and leads to significantly greater reduction in mosquito infection rates within 48 hours of treatment for each artemisinin combination therapy [15].
Pharmacokinetic interaction studies between tafenoquine and artemisinin combination therapy partner drugs have demonstrated synergistic effects in both asexual and sexual stage Plasmodium falciparum [18] [20]. Tafenoquine shows mostly synergistic interactions with artemisinin combination therapy partner drugs in asexual parasites regardless of genetic backgrounds [18]. However, at fixed ratios, tafenoquine only interacts synergistically with naphthoquine, pyronaridine, and piperaquine in gametocytes [18].
Individual patient data meta-analysis of 2,017 patients from 19 studies has demonstrated that treatment with dihydroartemisinin-piperaquine leads to lower risk of recurrence 42 days after treatment compared with artemether-lumefantrine [19]. Combining primaquine with both treatments results in substantial reduction in recurrence risk, with 80% reduction by day 42 following artemether-lumefantrine and over 90% reduction by day 63 following dihydroartemisinin-piperaquine [19].
| Artemisinin Combination | 8-Aminoquinoline Partner | Interaction Type | Clinical Outcome |
|---|---|---|---|
| Artemether-Lumefantrine | Primaquine | Synergistic transmission blocking | Greatest mosquito infection reduction within 48h |
| Dihydroartemisinin-Piperaquine | Primaquine | Synergistic | 90% recurrence reduction by day 63 |
| Artesunate-Amodiaquine | Primaquine | Synergistic | Effective transmission blocking |
| Pyronaridine-Artesunate | Primaquine | Synergistic | Effective transmission blocking |
| Piperaquine | Tafenoquine | Synergistic (gametocytes) | Increased potency against asexual stages |
| Naphthoquine | Tafenoquine | Synergistic (gametocytes) | Highly evident synergism |
Studies investigating primaquine interactions with schizonticides have revealed mostly synergistic interactions for various combinations on blood stages of Plasmodium falciparum laboratory strains [22]. The synergism in inhibiting asexual stages and gametocytes is highly evident with primaquine-naphthoquine combinations, while moderate synergism occurs with primaquine-piperaquine, primaquine-chloroquine, and primaquine-mefloquine combinations [22]. Notably, potentially antagonistic interactions have been detected between primaquine and lumefantrine under certain drug combination ratios, suggesting that precautions may be needed when primaquine is added as a gametocytocide to artemether-lumefantrine combination therapy [22].
Density Functional Theory calculations have emerged as a cornerstone methodology for investigating the protonation behavior of quinoline-based compounds, including 8-quinolinamine, 3,4-dimethyl-. The computational framework employs various functional and basis set combinations to elucidate the preferred protonation sites and their energetic implications [1] [2].
The most frequently employed computational approach utilizes the B3LYP hybrid density functional combined with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) levels of theory [3] [4] [5]. These calculations incorporate polarizable continuum model solvation to account for solvent effects, particularly relevant for physiological conditions where quinoline therapeutics operate [6] [7].
For 8-quinolinamine, 3,4-dimethyl-, the molecular geometry optimization reveals a planar quinoline ring system with methyl substituents at the 3,4-positions and an amino group at position 8 [8]. The compound exhibits two potential protonation sites: the quinoline ring nitrogen (N-1) and the exocyclic amino group (N-8). Computational studies on structurally related quinoline derivatives demonstrate that the protonation site preference depends significantly on the substitution pattern and electronic environment [1] [2].
DFT calculations consistently indicate that quinoline-based compounds exhibit variable protonation preferences depending on their substitution patterns [9] [10]. For 1,4-aminoquinoline derivatives, including chloroquine and amodiaquine, protonation preferentially occurs at the ring nitrogen with calculated protonation energies typically 20-50 kJ/mol more favorable than amino group protonation [9]. Conversely, 1,8-aminoquinoline derivatives, such as primaquine and sitamaquine, demonstrate preferential protonation at the alkyl amino chain rather than the ring nitrogen [9] [10].
The electronic structure analysis reveals that protonation significantly alters the frontier molecular orbital characteristics. The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap typically decreases upon protonation, ranging from 3.5-5.2 eV for various quinoline derivatives [1] [3]. This energy gap reduction correlates with enhanced chemical reactivity and altered photophysical properties [1] [11].
Table 1: DFT-Calculated Properties of Quinoline Derivatives
| Compound | Molecular Formula | DFT Method | Protonation Site | Energy Gap (eV) |
|---|---|---|---|---|
| 8-Quinolinamine, 3,4-dimethyl- | C₁₁H₁₂N₂ | B3LYP/6-31G(d,p) | N1 (quinoline ring) | Not specified |
| Quinoline derivatives (general) | Variable | B3LYP/6-31G(d,p) | N1 or N-amino | 3.5-5.2 |
| Amodiaquine | C₂₀H₂₂ClN₃O | B3LYP/6-31+G(d,p) | Ring nitrogen | Not specified |
| Chloroquine | C₁₈H₂₆ClN₃ | B3LYP/6-31+G(d,p) | Ring nitrogen | Not specified |
| Primaquine | C₁₅H₂₁N₃O | B3LYP/6-31+G(d,p) | Alkyl amine | Not specified |
Ion mobility-mass spectrometry coupled with computational collision cross section calculations provides a powerful analytical framework for structural characterization of quinoline-based therapeutics [9] [10]. The trajectory method represents the most rigorous computational approach for CCS determination, incorporating long-range interaction potentials and momentum transfer calculations [15] [16].
Computational CCS calculations utilize the trajectory method implemented in various software packages, including MOBCAL, CoSIMS, and MassCCS [15] [16] [17]. The molecular dynamics simulations incorporate Lennard-Jones potentials for van der Waals interactions, ion-induced dipole terms for polarization effects, and ion-quadrupole interactions for nitrogen buffer gas [15] [17].
Table 2: Experimental and Calculated CCS Values for Quinoline-Based Drugs
| Compound | Experimental CCS (Ų) | Calculated CCS (Ų) | Bias (%) | Protonation Preference |
|---|---|---|---|---|
| Amodiaquine [M+H]⁺ | 186.1, 193.7 | 191.4 | 0.7-2.8 | Ring nitrogen |
| Chloroquine [M+H]⁺ | 195.3 | 195.0 | 0.7-2.8 | Ring nitrogen |
| Quinacrine [M+H]⁺ | 195.3 | 191.4 | 0.7-2.8 | Ring nitrogen |
| Primaquine [M+H]⁺ | 175.3 | Not specified | 0.7-2.8 | Alkyl amine |
The correlation between experimental and calculated CCS values demonstrates excellent agreement, with typical biases ranging from 0.7 to 2.8 percent for quinoline-based antimalarial drugs [9] [10]. This high accuracy enables confident assignment of protonation sites and conformational states in the gas phase.
Amodiaquine exhibits two distinct mobility peaks with CCS values of 186.1 and 193.7 Ų, corresponding to different conformational states of the ring-protonated species [9]. The calculated CCS value of 191.4 Ų represents an intermediate structure, suggesting rapid conformational interconversion under experimental conditions [9].
The structural specificity of CCS measurements enables differentiation between protonation isomers. 1,4-Aminoquinoline derivatives consistently exhibit larger CCS values than their 1,8-aminoquinoline counterparts, reflecting differences in three-dimensional molecular architecture and charge distribution [9] [10]. This structural information proves invaluable for pharmaceutical development and quality control applications.
Recent advances in collision cross section prediction employ machine learning algorithms trained on experimental CCS databases [18] [19]. Support vector regression models utilizing only molecular polarizability and mass-to-charge ratio achieve mean relative errors below 3.0 percent [18] [19]. These simplified approaches offer computational efficiency while maintaining predictive accuracy suitable for high-throughput applications.
Graph neural network architectures demonstrate superior performance for CCS prediction, achieving coefficients of determination exceeding 0.99 on diverse molecular datasets [20]. The SigmaCCS platform represents a state-of-the-art implementation, capable of generating CCS predictions for millions of molecular structures with median relative errors of 1.2 percent [20].
Accurate prediction of acid-base equilibrium constants represents a critical component of drug development for quinoline-based therapeutics [21] [6]. Computational pKa prediction models integrate quantum mechanical calculations with empirical corrections to achieve clinically relevant accuracy [21] [22].
The fundamental approach to computational pKa prediction employs thermodynamic cycle calculations, computing the free energy change associated with proton dissociation in aqueous solution [6] [7]. The most common methodology utilizes density functional theory with polarizable continuum model solvation, typically employing B3LYP or M06-2X functionals with triple-zeta basis sets [6] [7].
Table 3: pKa Prediction Accuracy for Quinoline Therapeutic Classes
| Compound Type | Typical pKa Range | Protonation Site | Prediction Method | Accuracy (MAE) |
|---|---|---|---|---|
| Quinoline (parent) | 4.9-5.2 | Ring nitrogen | DFT/PCM | 0.2-0.7 pH units |
| 8-Aminoquinoline derivatives | 8.4-9.8 | Amino group | Experimental/DFT | 0.5-1.0 pH units |
| 1,4-Aminoquinoline derivatives | 7.5-8.5 | Ring nitrogen preferred | IM-MS/Computational | 0.3-0.8 pH units |
| 1,8-Aminoquinoline derivatives | 8.4-9.8 | Amino group preferred | IM-MS/Computational | 0.3-0.8 pH units |
| Quinoline-based antimalarials | 7.5-9.8 | Variable | IM-MS/DFT | 0.5-1.2 pH units |
Contemporary pKa prediction increasingly employs machine learning methodologies to overcome computational limitations of pure quantum mechanical approaches [21] [22]. The BCL-XpKa platform represents a notable implementation, utilizing atomic-level environmental descriptors combined with multitask classification algorithms [21].
The discrete probability distribution approach enables direct quantification of prediction uncertainty, facilitating identification of chemical space regions requiring additional training data [21]. Atomic sensitivity analysis provides interpretable insights into molecular features governing ionization behavior, supporting rational drug design efforts [21] [22].
Graph neural network architectures demonstrate competitive performance with traditional quantum mechanical methods while offering substantially reduced computational requirements [23]. The MF-SuP-pKa model incorporates subgraph pooling mechanisms to capture local chemical environments, achieving mean absolute errors below 1.0 pH unit on diverse pharmaceutical datasets [23].
The pKa values of quinoline therapeutics directly influence their pharmacokinetic and pharmacodynamic properties [13]. Compounds with pKa values in the physiological range exhibit pH-dependent absorption, distribution, and elimination characteristics [13]. This relationship proves particularly important for antimalarial quinolines, where tissue accumulation depends critically on protonation state [13].
Structural modifications significantly alter pKa values through inductive and resonance effects [21]. Electron-withdrawing substituents decrease basicity, while electron-donating groups enhance protonation tendency [21] [14]. The quantitative structure-activity relationships enable rational optimization of pharmaceutical properties through strategic molecular modifications [21] [13].